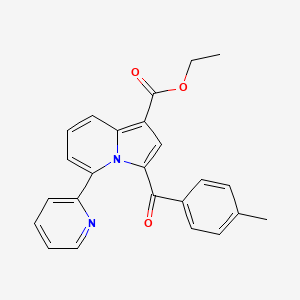![molecular formula C18H25BrCl3N3OS B11938349 N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide CAS No. 304443-83-2](/img/structure/B11938349.png)
N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE is a complex organic compound that features a nonanoic acid backbone with a thiourea derivative and a brominated phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Bromophenyl Thiourea Derivative: This step involves the reaction of 3-bromophenyl isothiocyanate with an appropriate amine to form the thiourea derivative.
Attachment of the Trichloroethyl Group: The thiourea derivative is then reacted with trichloroacetic acid under suitable conditions to introduce the trichloroethyl group.
Final Coupling with Nonanoic Acid: The final step involves coupling the intermediate with nonanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Partially dechlorinated derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
NONANOIC ACID (1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Similar structure but with a different bromination pattern.
NONANOIC ACID (1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Chlorine instead of bromine on the phenyl ring.
NONANOIC ACID (1-(3-(3-METHYL-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Methyl group instead of bromine on the phenyl ring.
Uniqueness: The presence of the bromine atom in NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE provides unique reactivity and binding properties compared to its analogs. This can result in different biological activities and applications.
Eigenschaften
CAS-Nummer |
304443-83-2 |
|---|---|
Molekularformel |
C18H25BrCl3N3OS |
Molekulargewicht |
517.7 g/mol |
IUPAC-Name |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]nonanamide |
InChI |
InChI=1S/C18H25BrCl3N3OS/c1-2-3-4-5-6-7-11-15(26)24-16(18(20,21)22)25-17(27)23-14-10-8-9-13(19)12-14/h8-10,12,16H,2-7,11H2,1H3,(H,24,26)(H2,23,25,27) |
InChI-Schlüssel |
YQMSMCUOIYLKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)




![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)
![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)



